ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to ethyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for their biological activities. For instance, a series of novel carbazole derivatives, designed through synthetic pathways involving similar piperazine scaffolds, demonstrated significant antibacterial, antifungal, and anticancer activities. These derivatives highlight the potential of such structures in medicinal chemistry for the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anticancer Activities
Another study focused on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to ethyl piperazine-1-carboxylate derivatives. These compounds were screened for their antimicrobial activities against various pathogens, as well as for antilipase and antiurease activities. Some derivatives exhibited good to moderate antimicrobial activity, underscoring the versatility of piperazine-1-carboxylate structures in the development of new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Hypoglycemic Agents
Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives, involving ethyl piperazin-1-carboxylate analogs, identified compounds with dual-action hypoglycemic effects, capable of activating both glucokinase (GK) and PPARγ. These findings suggest that structures incorporating the piperazine motif could be beneficial in the design of new treatments for diabetes, demonstrating a significant reduction in glucose levels in animal models (Song et al., 2011).
Antiproliferative Activity Against Human Cancer Cell Lines
Furthermore, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and assessed for their antiproliferative effects against several human cancer cell lines. Compounds from this series showed promising activity, pointing to the potential application of piperazine derivatives in cancer therapy (Mallesha et al., 2012).
Mechanism of Action
Target of Action
It is known that piperazine-containing drugs often interact with various receptors and enzymes, acting as kinase inhibitors or receptor modulators . The specific role of these targets can vary widely, depending on the therapeutic class of the drug .
Mode of Action
Piperazine moieties are often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Piperazine-containing compounds can influence a variety of biochemical pathways due to their interaction with different targets .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The effects would likely be related to the compound’s interaction with its primary targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-3-24-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRZKBNLPATGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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